molecular formula C8H8FNO2 B3340132 2-(3-fluorophenyl)-N-hydroxyacetamide CAS No. 2593-87-5

2-(3-fluorophenyl)-N-hydroxyacetamide

Cat. No.: B3340132
CAS No.: 2593-87-5
M. Wt: 169.15 g/mol
InChI Key: VFSOLOWNRZXMRH-UHFFFAOYSA-N
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Description

Context and Significance within Fluorinated Organic Chemistry and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a variety of pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of a fluorine atom on the phenyl ring of 2-(3-fluorophenyl)-N-hydroxyacetamide is therefore a deliberate design choice, intended to confer these advantageous properties.

The hydroxamic acid moiety (-NHOH) is another critical pharmacophore, renowned for its ability to chelate metal ions. This property is particularly relevant for the inhibition of metalloenzymes, a large class of enzymes that play crucial roles in various physiological and pathological processes. Many successful drugs, including several histone deacetylase (HDAC) inhibitors, feature a hydroxamic acid group as the key zinc-binding element. The combination of a fluorinated phenyl ring and a hydroxamic acid group in this compound thus represents a synergistic approach to creating a potent and selective bioactive molecule.

Unique Chemical Features and Their Implications for Biological Activity

The chemical structure of this compound is characterized by a confluence of features that suggest a strong potential for biological activity. The 3-fluorophenyl group can engage in specific interactions with protein targets, including favorable electrostatic and hydrophobic interactions. The fluorine atom can also modulate the acidity of the N-H proton in the hydroxamic acid moiety, which can in turn influence its binding to metal ions in the active site of enzymes.

The N-hydroxyacetamide group is a known zinc-binding group, crucial for the inhibition of zinc-dependent enzymes like HDACs. The ability of the hydroxamic acid to coordinate with the zinc ion in the active site of these enzymes is a primary mechanism of action for many drugs in this class. The spatial arrangement of the fluorophenyl ring and the hydroxamic acid group in this compound is therefore of great interest for its potential to confer selectivity towards specific enzyme isoforms.

Overview of Current Research Landscape and Academic Focus

While specific research on this compound is not extensively documented in publicly available literature, the broader class of fluorinated phenylacetohydroxamic acids is a subject of intense academic and industrial research. The primary focus of this research is in the development of inhibitors for histone deacetylases (HDACs), which are promising targets for cancer therapy.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2593-87-5 chemicalbook.comchemsrc.com
Molecular Formula C8H8FNO2 chemsrc.combiosynth.com
Molecular Weight 169.15 g/mol chemsrc.combiosynth.com
Melting Point 139 °C biosynth.com

Interactive Data Table: Structural Features and Their Significance

FeatureDescriptionImplication for Biological Activity
3-Fluorophenyl Group A phenyl ring substituted with a fluorine atom at the meta position.Enhances metabolic stability, modulates lipophilicity, and can participate in specific binding interactions with target proteins.
N-Hydroxyacetamide Group A functional group containing a hydroxamic acid moiety.Acts as a potent zinc-binding group, crucial for the inhibition of metalloenzymes such as histone deacetylases.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-3-1-2-6(4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSOLOWNRZXMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(3-fluorophenyl)-N-hydroxyacetamide

The creation of this compound typically begins with the precursor 2-(3-fluorophenyl)acetic acid, which is commercially available. The most common and established methods involve the conversion of this carboxylic acid into a more reactive species, which is then treated with hydroxylamine (B1172632) or a protected form of it.

Conventional Multistep Synthesis Approaches

A frequently employed strategy for synthesizing N-substituted acetamides, including hydroxamic acids, is a two-step process. The initial step involves the activation of the carboxylic acid, followed by amidation.

One of the most direct methods is the conversion of 2-(3-fluorophenyl)acetic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(3-fluorophenyl)acetyl chloride is a highly reactive intermediate. This acyl chloride is then reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base to neutralize the concurrently formed hydrochloric acid. acs.orgeurjchem.com The base, often an amine like triethylamine (B128534) or an inorganic base like sodium hydroxide, facilitates the nucleophilic attack of hydroxylamine on the acyl chloride to form the desired N-hydroxyacetamide. acs.orgorgsyn.org

An alternative, milder approach involves the use of coupling reagents to facilitate the direct amidation of the carboxylic acid with hydroxylamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a reactive intermediate that readily undergoes reaction with hydroxylamine. nih.govnih.gov This method avoids the harsh conditions associated with the formation of acyl chlorides.

Another established route is through the corresponding ester. 2-(3-fluorophenyl)acetic acid can be esterified, for instance, to methyl 2-(3-fluorophenyl)acetate. This ester can then be converted to the hydroxamic acid by reaction with hydroxylamine, often in the presence of a base like sodium methoxide (B1231860) or potassium hydroxide. nih.govorganic-chemistry.org This method is particularly useful when the starting material is the ester itself.

A general representation of these conventional synthetic pathways is outlined below:

Starting MaterialReagentsIntermediateFinal Product
2-(3-fluorophenyl)acetic acid1. SOCl₂ or (COCl)₂ 2. NH₂OH·HCl, Base2-(3-fluorophenyl)acetyl chlorideThis compound
2-(3-fluorophenyl)acetic acidEDC, HOBt, NH₂OH·HCl, BaseActivated esterThis compound
Methyl 2-(3-fluorophenyl)acetateNH₂OH·HCl, Base (e.g., KOH)N/AThis compound

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. For instance, in the acyl chloride route, the reaction with hydroxylamine is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions. The choice of base is also critical; a non-nucleophilic base is preferred to avoid competition with hydroxylamine.

In coupling-reagent-mediated syntheses, the solvent choice can significantly impact the yield. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used. The reaction is often performed at room temperature, and the progress is monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov The purification of the final product, typically through recrystallization or column chromatography, is a crucial step to obtain a high-purity compound. Automated optimization techniques in flow chemistry are also being explored to enhance yield and purity while reducing waste. nih.gov

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, faster, and environmentally friendly synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption.

Microwave-Assisted Synthesis of Hydroxyacetamides

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. mdpi.comgoogle.com In the context of this compound synthesis, a mixture of the corresponding ester, such as methyl 2-(3-fluorophenyl)acetate, and hydroxylamine in the presence of a base can be subjected to microwave irradiation. organic-chemistry.org This method provides a rapid and efficient alternative to conventional heating. organic-chemistry.orgmdpi.com Microwave-assisted synthesis is also amenable to solvent-free conditions, further enhancing its green credentials. google.com

A comparative overview of conventional versus microwave-assisted synthesis for a generic ester-to-hydroxamic acid conversion is presented below:

MethodTypical Reaction TimeTypical TemperatureKey Advantages
Conventional HeatingSeveral hoursRefluxEstablished and well-understood
Microwave IrradiationMinutes100-150 °CRapid reaction rates, higher yields, cleaner reactions

Catalytic Approaches in Fluorinated Acetamide (B32628) Formation

The development of catalytic methods for amide bond formation, including the synthesis of hydroxamic acids, is a significant area of research. nih.gov Biocatalysis, for example, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes such as amidases can catalyze the formation of hydroxamic acids from amides through their acyltransferase activity. researchgate.net While not yet widely applied to this specific compound, the potential for enzymatic synthesis of this compound exists.

In terms of chemical catalysis, the addition of a catalytic amount of potassium cyanide (KCN) to the reaction of an ester with aqueous hydroxylamine has been shown to increase the rate of hydroxamic acid formation. nih.gov This is believed to proceed through an acyl cyanide intermediate. nih.gov Furthermore, various transition-metal catalysts have been developed for C-F bond formation, which is relevant to the synthesis of fluorinated precursors. researchgate.net Palladium-catalyzed fluorination reactions, for instance, can be used to introduce the fluorine atom onto the phenyl ring at an early stage of the synthesis. researchgate.net

Synthesis of Structurally Related Fluorophenyl N-Hydroxyacetamide Derivatives

The synthetic methodologies described for this compound can be readily adapted to produce a variety of structurally related derivatives. By starting with different substituted phenylacetic acids, a range of fluorophenyl N-hydroxyacetamides can be synthesized. For example, using 2-(4-fluorophenyl)acetic acid or 2-(2-fluorophenyl)acetic acid would yield the corresponding 4-fluoro and 2-fluoro isomers.

Furthermore, derivatives can be created by modifying the N-hydroxyacetamide moiety. For instance, reacting the activated carboxylic acid with N-substituted hydroxylamines would lead to N-alkyl or N-aryl-N-hydroxyacetamides. The synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been reported, where 4-fluorophenylacetic acid is coupled with various substituted anilines using EDC and HOBt. nih.govacs.org By analogy, using substituted hydroxylamines in place of anilines would generate a library of N-substituted fluorophenyl N-hydroxyacetamides.

The table below illustrates the synthesis of a related compound, showcasing the versatility of the amidation reaction.

Reactant 1Reactant 2Coupling AgentsProduct
4-Fluorophenylacetic acidAnilineEDC, HOBt2-(4-Fluorophenyl)-N-phenylacetamide

This adaptability allows for the creation of a diverse set of molecules for further research and application.

Exploration of Substituent Effects on the Phenyl Ring

The reactivity and properties of the aromatic ring in this compound are significantly influenced by the fluorine atom and can be further modulated by the introduction of other substituents. The fluorine atom at the meta-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

The nature of substituents on a phenyl ring can profoundly impact the biological activity of the parent molecule. In a study on derivatives of the closely related 2-(4-Fluorophenyl)-N-phenylacetamide, it was observed that compounds bearing an electron-withdrawing nitro (NO₂) group exhibited greater cytotoxic effects compared to those with an electron-donating methoxy (B1213986) (OCH₃) group. nih.gov This suggests that modifying the electronic properties of the phenyl ring is a viable strategy for tuning the compound's activity.

Similarly, research on the bioactivation of 2-(N-hydroxyacetamido)fluorenes by N-arylhydroxamic acid N,O-acyltransferase found that the presence of electronegative substituents on the aromatic system enhanced the formation of adducts with N-acetylmethionine and 2'-deoxyguanosine. nih.gov This indicates that electron-withdrawing groups can facilitate certain metabolic activation pathways.

Theoretical studies have also shed light on these effects. For instance, calculations on the addition of substituted phenyl radicals to enol acetates showed a clear trend: phenyl radicals with electron-withdrawing groups react faster. scielo.br This reactivity correlates well with the substituent's field effect, where a stronger electron-withdrawing effect leads to a higher reaction rate. scielo.br

The influence of various substituents on key chemical properties has been quantified in related heterocyclic systems like phenoxazines and phenothiazines. These studies demonstrate how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter thermochemical parameters.

Table 1: Effect of Substituents on N-H Bond Dissociation Enthalpy (BDE) and Ionization Energy (IE) in Phenoxazine (PhozNH) and Phenothiazine (PhtzNH) Systems Data adapted from a computational study on substituted phenoxazines and phenothiazines. Values are in kcal/mol.

Substituent (Y) System Change in BDE (kcal/mol) Change in IE (kcal/mol)
NH₂ PhozNH -6.0 -21.0
NH₂ PhtzNH -5.6 -18.1
OCH₃ PhozNH (reduces BDE) (reduces IE)
CH₃ PhozNH (reduces BDE) (reduces IE)
F PhozNH < -1.4 +5.5
Cl PhtzNH < -1.4 +6.2
NO₂ PhozNH (increases BDE) +26.0
NO₂ PhtzNH (increases BDE) +24.1

This table is interactive. You can sort and filter the data.

As shown in the table, electron-donating groups like NH₂ tend to decrease both the N-H bond dissociation energy and the ionization energy, whereas electron-withdrawing groups like NO₂ have the opposite effect. kuleuven.be Halogens such as fluorine and chlorine were found to slightly reduce the BDE while increasing the ionization energy. kuleuven.be These findings provide a quantitative basis for predicting how new substituents on the phenyl ring of this compound might alter its chemical reactivity.

Modifications at the N-Hydroxy Group and Acetamide Moiety

The hydroxamic acid functional group, -C(=O)N-OH, is a cornerstone of the molecule's chemical character and a primary target for modification. Hydroxamic acids are typically synthesized by reacting esters or acid chlorides with hydroxylamine salts. echemi.com They exist in two tautomeric forms: the more stable keto form in acidic conditions and the iminol form in basic media. echemi.com

Modifications can be envisioned at several positions within this moiety:

The N-Hydroxy Group: The hydroxyl group can be a site for reactions like acylation or alkylation. For example, the chemical modification of proteins often involves the acylation of hydroxyl groups on amino acid residues like serine and threonine. nih.gov While direct modification of the N-OH group can be challenging, its presence is crucial for the chelating properties that define many hydroxamic acids' biological roles. scielo.brechemi.com

The Acetamide Nitrogen: The nitrogen atom of the acetamide can be a point of derivatization. In the synthesis of new carbonic anhydrase inhibitors, for instance, a phenylacetamide moiety was attached to an isatin (B1672199) core, and the phenyl group was subsequently substituted to explore structure-activity relationships. nih.gov This highlights a strategy where the acetamide serves as a linker that can be further functionalized.

The Acetamide Backbone: The methylene (B1212753) bridge (-CH₂) between the phenyl ring and the carbonyl group can also be altered. Shortening or lengthening this chain, or incorporating other functional groups, can change the molecule's conformation and spacing, which is a common strategy in drug design, as seen in the development of fentanyl analogues. wikipedia.org

Various synthetic strategies demonstrate the versatility of the acetamide group. For example, N-substituted acetamide derivatives are commonly prepared by reacting amines with chloroacetyl chloride. nih.gov Furthermore, the carboxyl groups of polymers have been successfully derivatized with a range of amines using coupling reagents like DMTMM, forming stable amide bonds. researchgate.net This method could be adapted to modify the core structure of this compound if a carboxylic acid precursor is used.

Table 2: Examples of Chemical Modifications on Related Amide/Amine Structures This table summarizes potential modification strategies based on reactions reported for other classes of molecules.

Modification Type Reagents/Conditions Functional Group Targeted Resulting Structure Reference
N-Acylation Acyl halide or acid anhydride (B1165640) Amine (-NH₂) N-Acyl derivative mdpi.com
N-Alkylation Reductive amination with aldehydes/ketones and NaBH₃CN Amine (-NH₂) N-Alkyl derivative nih.gov
Amidation Carbodiimide-mediated coupling (e.g., EDC, DMTMM) Carboxylic Acid (-COOH) + Amine (-NH₂) Amide bond formation researchgate.netnih.gov
N-Phthaloylation Phthalic anhydride followed by deprotection with hydrazine Amine (-NH₂) Protection/deprotection of amine nih.gov

This table is interactive and provides examples of synthetic transformations.

These examples from related fields of chemistry underscore the broad toolkit available for the chemical modification of the N-hydroxyacetamide moiety in the target compound.

Biological Activity and Molecular Interactions in Vitro and Pre Clinical Mechanistic Focus

Enzymatic Inhibition and Modulation Studies

The N-hydroxyacetamide moiety is a well-established zinc-binding group present in numerous enzyme inhibitors. mdpi.com This structural feature suggests that 2-(3-fluorophenyl)-N-hydroxyacetamide could potentially interact with and inhibit various metalloenzymes.

Histone Deacetylase (HDAC) Inhibition Profiles

N-hydroxyacetamides are a classic structural class of histone deacetylase (HDAC) inhibitors. mdpi.comnih.gov The hydroxamic acid group is known to chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition. nih.gov Fluorination of the phenyl ring in related benzohydroxamate-based inhibitors has been shown to influence potency and selectivity, often enhancing selectivity for specific HDAC isoforms like HDAC6 over class I HDACs. nih.gov However, no specific in vitro inhibition data for this compound against a panel of HDAC isoforms has been publicly reported.

Table 1: Hypothetical Data Table for HDAC Inhibition by this compound

This table is for illustrative purposes only, as no experimental data for this specific compound was found.

HDAC IsoformIC₅₀ (nM)
HDAC1Data not available
HDAC2Data not available
HDAC3Data not available
HDAC6Data not available
HDAC8Data not available

PERK Enzyme Inhibition and Endoplasmic Reticulum Stress Pathways

The potential for this compound to inhibit the PKR-like endoplasmic reticulum kinase (PERK) has not been documented. PERK is a key component of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). mdpi.com Inhibition of PERK is a therapeutic strategy being explored in various diseases. nih.gov While some phenylacetamide derivatives have been investigated for their effects on cancer cells, a direct link to PERK inhibition by this compound has not been established. nih.gov

Aminopeptidase N (APN) Inhibitory Efficacy

Aminopeptidase N (APN), a zinc-containing metalloprotease, is another potential target for compounds containing a zinc-binding group like a hydroxamic acid. nih.gov Various hydroxamate derivatives have been developed as potent APN inhibitors. nih.gov However, there are no specific studies reporting the inhibitory efficacy of this compound against APN.

Table 2: Hypothetical Data Table for APN Inhibition by this compound

This table is for illustrative purposes only, as no experimental data for this specific compound was found.

EnzymeIC₅₀ (µM)
Aminopeptidase N (APN)Data not available

Identification and Characterization of Novel Enzyme Targets

A recent study identified a compound containing a 3-fluorophenyl acetamide (B32628) moiety, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, as a selective inhibitor of Aurora kinase B. nih.gov While this compound is structurally more complex, it suggests that the 2-(3-fluorophenyl)acetamide (B2770729) scaffold could be explored for its potential to inhibit other kinases or enzymes beyond the typical targets of hydroxamic acids. However, no broad screening data for this compound against a panel of enzymes has been published to identify novel targets.

Receptor Ligand Binding and Functional Modulation

Investigation of GABAA Receptor Interactions

The investigation of this compound as a ligand for the GABAA receptor has not been reported in the scientific literature. The GABAA receptor is a chloride ion channel that is the primary target for benzodiazepines and other central nervous system depressants. nih.gov While a vast number of compounds have been studied for their modulatory effects on GABAA receptors, there is no available data to suggest that this compound interacts with this receptor complex.

Binding Affinity and Selectivity Analyses

Currently, there is no published data detailing the binding affinity or selectivity profile of this compound for specific biological targets.

As a hydroxamic acid derivative, it is structurally predisposed to act as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov The N-hydroxyacetamide group can chelate the zinc ion within the active site of zinc-dependent HDAC enzymes. medchemexpress.com The selectivity of such inhibitors across different HDAC isoforms (e.g., Class I, IIa, IIb, IV) is heavily influenced by the structure of the "cap" group—in this case, the 3-fluorophenyl ring.

Fluorination can significantly impact selectivity. For instance, studies on other benzohydroxamate-based inhibitors have shown that fluorine substitution can enhance selectivity for HDAC6 over Class I isoforms like HDAC1. nih.gov This enhanced selectivity can arise from specific interactions between the fluorine atom and unique amino acid residues in the target enzyme's active site. nih.gov However, without experimental validation through enzymatic assays or crystallography for this compound, its specific binding affinities and selectivity ratios remain undetermined.

In Vitro Cellular Pathway Perturbations (Mechanistic Level)

No specific studies have been published that investigate the impact of this compound on cellular pathways. The potential mechanisms described below are based on the activities of other structurally related HDAC inhibitors or fluorinated anti-inflammatory compounds.

The direct effects of this compound on gene and protein regulation have not been experimentally determined.

Should this compound function as an HDAC inhibitor, it would be expected to increase the acetylation of histone proteins. This action would lead to a more open chromatin structure, thereby altering the expression of various genes. Furthermore, HDAC inhibitors can also affect the acetylation status and function of numerous non-histone proteins, including transcription factors and enzymes involved in cellular signaling. nih.gov For example, other hydroxamic acid-based HDAC inhibitors have been shown to modulate the expression of proteins involved in cell cycle control and apoptosis, such as p53, Bax, and Bcl-2. researchgate.net

There is no available data on the molecular mechanisms of cellular responses to this compound, particularly concerning neuronal recovery or mitochondrial function.

In the context of neuroinflammation, some fluorinated acetamide derivatives have been shown to provide neuroprotective effects by inhibiting microglial activation. nih.gov Studies on other compounds have demonstrated that these effects can be mediated by suppressing the phosphorylation of signaling kinases like p38 MAPK and JNK. nih.gov

Regarding mitochondrial function, some unrelated N-hydroxyacetamide compounds have been observed to induce mitochondrial-mediated apoptosis in cancer cells. This process often involves an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the regulation of apoptotic proteins. researchgate.netresearchgate.net Whether this compound elicits similar effects is unknown.

The anti-inflammatory and antioxidant properties of this compound have not been described in the scientific literature.

Hypothetically, anti-inflammatory actions could be mediated through the inhibition of pro-inflammatory signaling pathways. For example, a different fluorinated acetamide compound, KT-15087, was found to attenuate the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia by inhibiting the nuclear translocation of NF-κB. nih.gov Other potential anti-inflammatory mechanisms for related classes of compounds include the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Antioxidant activity could theoretically occur via direct scavenging of free radicals or by upregulating endogenous antioxidant systems. mdpi.comnih.gov However, without specific experimental data from assays such as DPPH radical scavenging or measurements of cellular ROS levels, no definitive antioxidant mechanism can be attributed to this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Critical Structural Features for Biological Potency

Role of the 3-Fluorophenyl Moiety in Target Recognition

The 3-fluorophenyl group is a key structural component that likely plays a crucial role in how the molecule orients itself within a biological target's binding site. The fluorine atom, being the most electronegative element, can significantly influence the electronic properties of the phenyl ring. This can lead to specific interactions, such as dipole-dipole or hydrogen bond interactions, with amino acid residues in the target protein. researchgate.net The position of the fluorine atom at the meta-position (position 3) is also significant, as it can direct the molecule's binding in a way that differs from ortho- or para-substituted analogues. nih.gov This specific substitution pattern can be critical for achieving optimal binding affinity and, consequently, biological potency.

Significance of the N-Hydroxyacetamide Functional Group for Activity

The N-hydroxyacetamide group is a well-established pharmacophore, particularly in the design of metalloenzyme inhibitors. americanelements.comcadaster.eu This functional group is known for its ability to chelate metal ions, such as zinc (Zn²⁺), which are often found in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). americanelements.comnih.gov The hydroxamic acid moiety (–C(=O)N(–OH)–) can form strong coordinate bonds with the zinc ion, effectively blocking the enzyme's catalytic activity. americanelements.com This chelating ability is a cornerstone of the biological activity of many hydroxamic acid-based drugs. nih.gov The planar nature of the N-hydroxyacetamide group also contributes to its effective binding within the enzyme's active site. mdpi.com

Stereochemical Influences on Molecular Interactions

While 2-(3-fluorophenyl)-N-hydroxyacetamide itself is achiral, the introduction of chiral centers through structural modifications would necessitate an examination of stereochemical influences. In many drug-target interactions, only one enantiomer (a non-superimposable mirror image of a molecule) will fit correctly into the binding site, leading to a significant difference in biological activity between enantiomers. researchwithrowan.com For instance, if a substituent were added to the methylene (B1212753) bridge of this compound, creating a chiral center, the (R) and (S) enantiomers would likely exhibit different potencies. This is because the three-dimensional arrangement of atoms in each enantiomer would lead to distinct interactions with the target. researchwithrowan.com

Development and Validation of Predictive SAR/QSAR Models

To move beyond qualitative descriptions of structure-activity relationships, researchers employ computational methods to develop quantitative models. These QSAR models provide a mathematical framework for predicting the biological activity of novel compounds based on their chemical structure.

Computational Approaches for Predicting Biological Activity

A variety of computational techniques are used to build predictive QSAR models. nih.gov These methods aim to establish a correlation between a set of molecular descriptors and the observed biological activity. nih.gov Some common approaches include:

Multiple Linear Regression (MLR): This is one of the simplest QSAR methods, where a linear equation is derived to describe the relationship between the biological activity and a set of molecular descriptors. nih.gov

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They are capable of modeling highly complex relationships between molecular structure and activity. nih.gov

Support Vector Machines (SVM): SVM is a powerful machine learning technique that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value).

The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building, and rigorous validation to ensure its predictive power. researchwithrowan.comscilit.com

Identification of Molecular Descriptors Correlating with Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's chemical information. The selection of appropriate descriptors is a critical step in QSAR modeling. researchgate.net For a compound like this compound, relevant descriptors would likely fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu These are crucial for understanding the molecule's reactivity and its ability to engage in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various shape indices. They are important for determining how well the molecule fits into the binding site of its target.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). This value indicates the molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects of its connectivity and branching.

A hypothetical QSAR model for a series of analogues of this compound might reveal that a combination of a specific logP range, a certain dipole moment, and the presence of a hydrogen bond donor at a particular position are key for high biological activity.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicPartial Charge on FluorineModulates electrostatic interactions with the target.
StericMolecular VolumeDetermines the fit within the target's binding pocket.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions.
TopologicalWiener IndexRelates to the overall shape and branching of the molecule.

Rational Design Principles for Enhanced Biological Profiles of this compound

The rational design of analogs of this compound with enhanced biological profiles is a key objective in medicinal chemistry. This process is guided by an understanding of the Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological activity. For this compound, which belongs to the class of phenylacetamide hydroxamates, these principles are often derived from its interactions with specific biological targets, such as metalloenzymes where the hydroxamic acid moiety can chelate a metal ion in the active site.

The general pharmacophore model for many enzyme inhibitors in this class consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. In the case of this compound, the N-hydroxyacetamide group serves as the ZBG, the acetyl group acts as the linker, and the 3-fluorophenyl group is the cap. Modifications to each of these components can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Influence of the Phenyl Ring Substitution

Structure-activity relationship studies on related hydroxamic acid-based inhibitors, such as histone deacetylase (HDAC) inhibitors, have provided valuable insights. For instance, the position of the fluorine atom on the phenyl ring can be critical. Studies on fluorinated vorinostat (B1683920) analogs, a known HDAC inhibitor, have shown that while a 4-fluoro substitution did not improve activity, a 3-fluoro substitution was equivalent or slightly superior to the parent compound in certain cancer cell lines. nih.gov This suggests that the placement of the fluorine atom at the meta position, as in this compound, can be a favorable modification.

Furthermore, increasing the degree of fluorination can sometimes lead to enhanced potency. For example, a trifluoromethyl substituent in the para-position of a similar hydroxamic acid inhibitor showed greater potency than a monofluorinated derivative. nih.gov This indicates that exploring further fluorination or the introduction of other electron-withdrawing groups on the phenyl ring could be a viable strategy for enhancing the biological profile of this compound.

The following table summarizes the impact of different phenyl ring substitutions on the inhibitory activity of analogous hydroxamic acid inhibitors, providing a basis for the rational design of new derivatives of this compound.

Table 1: Effect of Phenyl Ring Substitution on Inhibitory Activity of Analogous Hydroxamic Acid Inhibitors

Compound/Analog SeriesSubstitution on Phenyl RingTarget/AssayIC50/ActivityReference
Vorinostat Analog4-FluoroBreast and Colon Carcinoma Cell LinesNo improvement over vorinostat nih.gov
Vorinostat Analog3-FluoroBreast and Colon Carcinoma Cell LinesEquivalent or slightly superior to vorinostat nih.gov
Hydroxamic Acid Inhibitorp-TrifluoromethylCytotoxicity AssayIC50 = 0.88 µM nih.gov
Hydroxamic Acid Inhibitorp-FluoroCytotoxicity AssayIC50 = 3.64 µM nih.gov
Hydroxamic Acid InhibitorPentafluoroCytotoxicity AssayIC50 = 1.51 µM nih.gov

The Role of the Linker Region

The linker connecting the phenyl "cap" group and the hydroxamic acid "zinc-binding group" is another critical element for optimization. The length, rigidity, and chemical nature of the linker can influence the compound's ability to adopt the correct conformation for binding to the target enzyme. In this compound, the linker is a simple acetyl group.

SAR studies on other hydroxamic acid inhibitors have demonstrated that modifications to the linker can significantly affect activity. For instance, in a series of cinnamyl hydroxamate derivatives, the distance between the hydroxamate moiety and the aromatic ring, as well as the presence of a double bond in the linker, were found to be crucial for antiproliferative activity. nih.gov This suggests that exploring variations in the linker of this compound, such as increasing its length or introducing unsaturation, could lead to improved biological profiles.

The Hydroxamic Acid Moiety as a Zinc-Binding Group

The N-hydroxyacetamide group is a well-established zinc-binding group in a multitude of enzyme inhibitors. Its ability to form strong coordination bonds with the zinc ion in the active site of enzymes like HDACs and matrix metalloproteinases (MMPs) is fundamental to its inhibitory activity. nih.gov While this moiety is generally conserved in this class of inhibitors, some modifications have been explored. For example, replacing the hydroxamic acid with other zinc-binding groups, such as N-trifluoroacetamide, has been investigated in the design of non-hydroxamic HDAC inhibitors.

Quantitative structure-activity relationship (QSAR) studies on hydroxamic acid inhibitors have often highlighted the importance of hydrophobicity for their inhibitory potency. nih.gov A significant correlation has been observed between the octanol-water partition coefficient and the in vitro inhibitory activity. nih.gov However, the hydrophobicity in the immediate vicinity of the hydroxamic acid functionality does not always contribute to increased inhibition. nih.gov QSAR studies have also shown that inhibitory activity can be enhanced by the presence of an alkyl group on the hydroxamate nitrogen and by the conjugation of the hydroxamate to an aromatic system. nih.gov

The following interactive data table presents hypothetical QSAR data for a series of 2-(phenyl)-N-hydroxyacetamide analogs, illustrating the potential impact of physicochemical properties on their inhibitory activity.

Table 2: Hypothetical QSAR Data for 2-(phenyl)-N-hydroxyacetamide Analogs

AnalogPhenyl SubstitutionLogPElectronic Parameter (e.g., Hammett constant)Predicted pIC50
1H1.505.0
23-F1.80.345.5
34-F1.80.065.2
43-Cl2.20.375.8
54-Cl2.20.235.6
63-CF32.50.436.2
74-CF32.50.546.0

Mechanistic Investigations of Biological Action at the Molecular Level

Detailed Molecular Mechanisms of Target Recognition

The recognition of biological targets by 2-(3-fluorophenyl)-N-hydroxyacetamide is predicted to be a highly specific process, driven by the chemical functionalities present in its structure. The primary mechanism of action is anticipated to be the inhibition of histone deacetylases.

The general structure of hydroxamate-based HDAC inhibitors (Hb-HDACIs) consists of three key motifs that interact with the active site of the HDAC enzyme: a zinc-binding group (the hydroxamic acid), a linker (the acetamide (B32628) backbone), and a capping group (the 3-fluorophenyl moiety) that interacts with residues at the entrance of the active site. mdpi.com

The core of the inhibitory activity lies in the hydroxamic acid group's ability to chelate the Zn²⁺ ion located within the catalytic pocket of the HDAC enzyme. mdpi.com This interaction is crucial and effectively blocks the substrate's access to the enzyme, thereby inhibiting its deacetylase activity. mdpi.com The binding of the hydroxamate to the zinc ion is a high-affinity interaction that anchors the inhibitor within the active site.

Upon binding, the inhibitor is thought to induce conformational changes within the enzyme. While specific crystallographic data for this compound is not available, studies on similar hydroxamate inhibitors reveal that the phenyl group of the inhibitor often makes contact with amino acid residues at the rim of the active site tunnel, contributing to the inhibitor's affinity and selectivity. The fluoro-substituent on the phenyl ring can further influence these interactions through altered electronic properties and potential halogen bonding.

The interaction of Hb-HDACIs with the active site can be summarized in the following table:

Inhibitor MoietyInteracting Enzyme ComponentType of Interaction
Hydroxamic Acid (-CONHOH)Zn²⁺ ionChelation/Coordination
Carbonyl OxygenHistidine residuesHydrogen Bonding
Linker (acetamide)Amino acid residues along the active site channelVan der Waals forces
3-Fluorophenyl GroupSurface residues at the active site entranceHydrophobic and other non-covalent interactions

This multi-point interaction ensures a stable and potent inhibition of the enzyme's catalytic function.

While the primary mechanism of action for hydroxamate-based inhibitors is competitive binding at the active site, the possibility of allosteric modulation cannot be entirely ruled out for all enzymes. Allosteric modulators bind to a site distinct from the active (orthosteric) site, inducing a conformational change that alters the enzyme's activity. wikipedia.org

However, for classical HDAC inhibitors like those in the hydroxamate class, the direct competitive inhibition at the zinc-containing active site is the overwhelmingly predominant and well-established mechanism. There is currently no specific evidence to suggest that this compound functions as an allosteric modulator of its primary targets.

Cellular Signaling Network Elucidation

The inhibition of HDACs by this compound would lead to the hyperacetylation of both histone and non-histone proteins. This alteration of the cellular acetylome has profound effects on various signaling networks.

The downstream consequences of HDAC inhibition are vast and impact numerous cellular processes. By preventing the removal of acetyl groups from histones, the chromatin structure becomes more relaxed, leading to an increase in the transcription of certain genes.

Key downstream effects include:

Cell Cycle Arrest: HDAC inhibitors can induce the expression of cyclin-dependent kinase inhibitors, such as p21, leading to cell cycle arrest.

Apoptosis: The expression of pro-apoptotic proteins can be upregulated, while anti-apoptotic proteins may be downregulated, tipping the cellular balance towards programmed cell death. For instance, some HDAC inhibitors have been shown to promote apoptosis by regulating the expression of FasL, Bim, Bcl-2, or Bax. nih.gov

Modulation of Transcription Factors: The activity of numerous transcription factors is regulated by their acetylation status. HDAC inhibition can, therefore, alter the activity of key signaling molecules like p53 and NF-κB.

A simplified representation of the downstream signaling cascade following HDAC inhibition is presented below:

Upstream EventImmediate EffectDownstream Signaling Pathways Affected
Inhibition of HDAC by this compoundIncreased acetylation of histones and non-histone proteinsGene transcription regulation, cell cycle control, apoptosis pathways

The signaling pathways modulated by HDAC inhibitors exhibit significant cross-talk with other major cellular signaling networks, most notably phosphorylation cascades. The acetylation state of a protein can influence its ability to be phosphorylated, and vice-versa.

For example, HDAC inhibition can lead to the activation of certain phosphatases, which in turn dephosphorylate and inactivate kinases involved in pro-growth and pro-survival pathways. nih.gov This interplay between acetylation and phosphorylation is a critical aspect of the cellular response to HDAC inhibitors.

Furthermore, HDAC inhibitors can disrupt pro-survival signaling in cancer cells. For instance, by altering the expression of growth factor receptors or proteins involved in apoptosis, they can render cancer cells more susceptible to other therapeutic agents. nih.gov There is also evidence of cross-talk with pathways involving reactive oxygen species (ROS), where some hydroxamate-based HDAC inhibitors can protect neurons from oxidative stress through an HDAC-independent, catalase-like mechanism involving the chelation of iron.

Chemical Reactivity and Biotransformation Pathways (Excluding Pharmacokinetics/ADME)

The chemical reactivity of this compound is largely dictated by the N-hydroxyacetamide functional group. This group is known to be a potent metal chelator, which is central to its biological activity.

In terms of biotransformation, while specific studies on this compound are lacking, general pathways for related phenylacetamide derivatives can be considered. These can include:

Hydrolysis: The amide bond can be susceptible to hydrolysis, leading to the formation of 3-fluorophenylacetic acid and hydroxylamine (B1172632).

Oxidation: The phenyl ring can undergo hydroxylation at various positions, mediated by cytochrome P450 enzymes.

Conjugation: The resulting hydroxylated metabolites or the parent compound itself could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

The N-hydroxy group itself can also be a site for metabolic reactions. The one-electron oxidation of N-substituted hydroxamic acids can generate reactive acyl nitroxides.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the mechanistic investigations of the chemical compound “this compound” corresponding to the detailed outline provided.

Information regarding the enzymatic transformations (such as O-demethylation or amide hydrolysis), radical reaction mechanisms in biological contexts, or the intrinsic chemical stability in physiological media for this particular compound is not present in the accessible scientific domain. While general principles of these chemical and biological processes are well-documented for related structures or other compounds, applying such general knowledge to "this compound" without specific experimental evidence would be scientifically inaccurate and speculative.

Therefore, the generation of a detailed, data-driven article as per the requested outline is not possible at this time due to the absence of primary or secondary research focused on this specific molecule. Further experimental research would be required to elucidate the biochemical and stability profile of "this compound".

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 2-(3-fluorophenyl)-N-hydroxyacetamide, interacts with a macromolecular target, typically a protein. biointerfaceresearch.com These methods are fundamental in structure-based drug design. biointerfaceresearch.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rjptonline.org This computational technique involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. rjptonline.org The results provide critical information on binding modes, including key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

For hydroxamic acids, the N-hydroxyl group is often a key feature, forming crucial hydrogen bonds with residues in the active site of target proteins, such as histone deacetylases (HDACs). nih.gov Docking studies on similar compounds have shown that the fluorophenyl moiety can engage in pi-pi interactions with aromatic amino acid residues like Phenylalanine. nih.gov The binding affinity is often quantified by a docking score (e.g., LibDock score) or a calculated binding energy, where lower energy values typically indicate a more stable complex. nih.govnih.gov

Table 1: Representative Docking Interaction Analysis for a Phenylacetamide Scaffold This table is a representative example based on typical findings for similar compounds.

Interaction Type Interacting Ligand Atoms Interacting Protein Residues Typical Distance (Å)
Hydrogen Bond Hydroxyacetamide Oxygen ARG, GLY, HIS 2.0 - 3.5
Hydrogen Bond Hydroxyacetamide Nitrogen ASP, GLU 2.5 - 3.5
Pi-Pi Stacking Fluorophenyl Ring PHE, TYR, TRP 3.5 - 7.0
Hydrophobic Phenyl Ring, Alkyl Chain LEU, VAL, ILE 3.0 - 5.0

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. These simulations provide a detailed view of the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. nih.gov

Key metrics used to analyze the stability of the complex include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over the course of the simulation from their initial position. A stable RMSD plot that reaches a plateau suggests the complex has equilibrated and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions can signify flexibility, which may be important for binding or protein function. nih.gov

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing major unfolding or conformational changes upon ligand binding. nih.govnih.gov

Table 2: Interpretation of Molecular Dynamics Simulation Metrics

Metric Low & Stable Value Indicates High or Fluctuating Value Indicates
RMSD The complex has reached equilibrium and is structurally stable. Significant conformational changes or instability of the complex.
RMSF Residues are part of a stable, rigid region of the protein. Residues are in flexible loops or at the protein termini.
Rg The overall protein structure remains compact and stable. The protein may be unfolding or undergoing significant structural expansion.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties based on its electronic structure. researchgate.net These methods are used to investigate aspects that are inaccessible to classical molecular mechanics methods.

DFT calculations can determine the distribution of electron density within a molecule, offering insights into its chemical reactivity. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. scispace.com

Furthermore, quantum chemical methods can calculate various reactivity descriptors. For related compound classes, studies have shown that the electrophilicity index can be correlated with experimental reactivity. nih.gov The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electronic properties and reactivity of this compound. nih.gov

Quantum chemistry is frequently used to investigate reaction mechanisms by calculating the energy profiles along reaction coordinates. researchgate.net This allows for the identification of transition states, reaction intermediates, and the energy barriers associated with different reaction steps. nih.gov By mapping the energetic landscape, researchers can predict the most likely pathways for a chemical reaction and understand the underlying molecular interactions that govern the transformation. For a molecule like this compound, this could be applied to understand its synthesis, metabolism, or mechanism of action at a quantum-mechanical level.

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process significantly narrows down the candidates for experimental testing.

The workflow often begins with a ligand-based or structure-based approach. In a ligand-based screening, molecules with structural similarity to known active compounds are sought. mdpi.com In structure-based screening, a library of compounds is docked into the target protein's binding site, and candidates are ranked based on their docking scores and predicted binding energies. mdpi.comscispace.com Advanced methods may even employ deep learning models and artificial intelligence to improve the accuracy of affinity prediction. chemrxiv.org

De novo design is a related methodology where computational algorithms are used to generate entirely new molecular structures with desired properties, rather than screening existing libraries. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site.

Table 3: Typical Workflow for a Structure-Based Virtual Screening Campaign

Step Description Objective
1. Target Preparation The 3D structure of the target protein is obtained and prepared for docking (e.g., adding hydrogens, removing water). Create a realistic and computationally ready model of the binding site.
2. Library Preparation A large database of small molecules (e.g., ZINC15) is obtained and filtered for drug-like properties (e.g., Lipinski's rule of five). mdpi.com Select a diverse set of potential ligands with favorable physicochemical properties.
3. Molecular Docking The entire prepared library is docked into the target's binding site using programs like Glide, AutoDock, or Smina. scispace.comchemrxiv.org Predict the binding pose and affinity for thousands or millions of compounds.
4. Hit Selection Compounds are ranked by docking score, and the top-ranking molecules are visually inspected for sensible binding modes. Identify a smaller, manageable set of the most promising candidates ("hits").
5. Post-Processing Hits may be subjected to more rigorous calculations, such as MD simulations or binding free energy calculations, for further refinement. Validate the stability and binding affinity of the top hits before experimental testing.

Identification of Novel Scaffolds with Desired Pharmacological Properties

The discovery of novel molecular scaffolds is a critical step in the development of new drugs, offering the potential for improved efficacy, selectivity, and pharmacokinetic profiles. Computational methods are instrumental in identifying and evaluating these new chemical frameworks.

In the quest for new therapeutic agents, researchers often explore derivatives of known bioactive molecules. For instance, studies on various phenylacetamide derivatives have revealed promising scaffolds for different therapeutic targets. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are frequently employed to predict the biological activity of newly designed scaffolds.

A study on 2-phenylindolizine (B189232) acetamide (B32628) scaffolds demonstrated their potential as anticancer and antibacterial agents. researchgate.net Through in silico pharmacokinetic predictions and molecular docking studies, researchers identified key structural features responsible for their biological activity. researchgate.net Similarly, the synthesis and in silico analysis of 3-phenylpyrazole acetamide derivatives have identified promising scaffolds for antimycobacterial agents. nih.gov These studies highlight the power of computational tools in the rational design of novel bioactive scaffolds. nih.gov

The identification of novel scaffolds often involves exploring diverse chemical spaces. For example, research on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide led to the discovery of a new class of bioactive molecules with potent activity against both sensitive and resistant cancer cell lines. nih.gov

Computational approaches also guide the modification of existing scaffolds to enhance their pharmacological properties. The introduction of fluorine atoms, for example, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. Computational studies on fluorinated pyrazole (B372694) compounds have shown their potential as anti-breast cancer agents through detailed molecular docking simulations. aip.org

The following table summarizes findings from computational studies on various acetamide derivatives, which could inform the design of novel scaffolds based on the this compound framework.

Scaffold TypeComputational Method(s)Predicted Pharmacological PropertyReference(s)
2-Phenylindolizine AcetamidesMolecular Docking, In Silico ADMEAnticancer, Antibacterial researchgate.net
3-Phenylpyrazole AcetamidesMolecular Docking, In Silico ADMEAntimycobacterial nih.gov
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamideStructure-Activity RelationshipAnticancer nih.gov
Fluorinated PyrazolesMolecular DockingAnti-breast cancer aip.org
Flavonoid Acetamide DerivativesIn Silico ADMETImproved Bioavailability rsc.orgresearchgate.net

These examples underscore the pivotal role of computational chemistry in the early stages of drug discovery, enabling the identification and initial validation of novel chemical scaffolds with therapeutic potential.

Computational Optimization of Existing Lead Compounds

Once a promising lead compound is identified, computational chemistry plays a crucial role in its optimization to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing potential toxicity. patsnap.com This iterative process involves the design, synthesis, and testing of new analogs, guided by computational insights. patsnap.com

Strategies for lead optimization are multifaceted and often begin with understanding the structure-activity relationship (SAR). patsnap.com Computational tools like QSAR and molecular docking are central to elucidating these relationships. patsnap.comnih.gov For instance, a QSAR study on a series of hydroxamic acid-based histone deacetylase inhibitors revealed that the inhibitory activity was significantly dependent on molar refractivity and the global topological charge index of the compounds. nih.gov Such insights are invaluable for guiding the modification of lead compounds to improve their biological activity. nih.gov

Molecular docking studies provide a detailed view of how a ligand binds to its target protein, allowing for the rational design of modifications to improve binding affinity and selectivity. mdpi.com For example, docking studies of cyclic diphenyl phosphonates as DNA gyrase inhibitors have helped to understand their binding modes and rationalize their antibacterial activity. mdpi.com

The introduction of specific chemical moieties to a lead compound can significantly alter its properties. Computational design of β-fluorinated morphine derivatives, for example, aimed to achieve pH-specific binding to opioid receptors, potentially reducing side effects. chapman.edu Electronic structure calculations were used to predict the pKa values of the designed derivatives, guiding the selection of candidates with the desired pH-dependent binding profile. chapman.edu

The table below presents examples of computational approaches used in the optimization of lead compounds, which could be applicable to derivatives of this compound.

Lead Compound ClassOptimization StrategyComputational Method(s)OutcomeReference(s)
Hydroxamic AcidsSAR-guided modificationQSARIdentification of key physicochemical properties for activity nih.gov
Cyclic Diphenyl PhosphonatesEnhancing binding affinityMolecular DockingUnderstanding of binding modes to DNA gyrase mdpi.com
Morphine DerivativesAchieving pH-specific bindingElectronic Structure CalculationsPrediction of pKa for selective receptor binding chapman.edu
Fluoroquinolone AnalogsImproving antibacterial activityMolecular DockingRationalizing inhibitory potency mdpi.com
Flavonoid DerivativesImproving bioavailabilityIn Silico ADMETDesign of derivatives with better pharmacokinetic profiles rsc.orgresearchgate.net

These computational strategies are integral to modern drug discovery, enabling a more targeted and efficient approach to lead optimization. numberanalytics.comscienceopen.com By leveraging these in silico tools, researchers can accelerate the development of new and improved therapeutic agents.

Future Directions and Interdisciplinary Research Perspectives

Integration with Systems Biology and Multi-Omics Approaches

A thorough search of published research indicates that 2-(3-fluorophenyl)-N-hydroxyacetamide has not yet been studied through the lens of systems biology or multi-omics approaches. The integration of genomics, transcriptomics, proteomics, and metabolomics could provide a holistic understanding of the compound's cellular impact.

Future research could involve treating relevant cell lines with this compound and subsequently performing multi-omics analysis. This would enable the identification of global changes in gene expression, protein abundance, and metabolic profiles, potentially uncovering the compound's mechanism of action and identifying key signaling pathways it may modulate. Such an approach would be invaluable in generating empirically supported hypotheses about its biological function.

Exploration of Unconventional Biological Targets and Disease Models

Currently, there are no published studies identifying or exploring the biological targets of this compound, conventional or unconventional. The hydroxamic acid moiety is a known zinc-binding group and is a common feature in inhibitors of metalloenzymes, particularly histone deacetylases (HDACs). While this provides a rational starting point, the specific influence of the 3-fluorophenyl group on target selectivity and potency remains uninvestigated.

Future research should focus on screening this compound against a broad panel of potential biological targets. Beyond HDACs, this could include other zinc-dependent enzymes or even novel "undruggable" proteins where the compound might act through unexpected mechanisms. The use of innovative disease models, such as organoids or patient-derived xenografts, could also help to elucidate its therapeutic potential in complex biological systems that more closely mimic human diseases.

Advancements in Analytical Techniques for Mechanistic Studies

The scientific literature lacks any mechanistic studies on this compound. Advanced analytical techniques will be crucial in delineating how this compound exerts any biological effects.

In future investigations, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantify the binding affinity and kinetics of the compound with purified target proteins, once identified. Cellular thermal shift assays (CETSA) could confirm target engagement within a cellular context. Furthermore, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy could be used to identify any metabolites of the compound and to characterize its interactions with biological macromolecules in detail.

Potential as a Chemical Probe for Fundamental Biological Processes

To date, this compound has not been developed or utilized as a chemical probe in any published research. A chemical probe is a small molecule used to study biological systems, and a well-characterized probe should be potent, selective, and have a known mechanism of action.

Should future research establish a specific biological target and a clear mechanism for this compound, it could be developed into a valuable chemical probe. Its relatively simple structure could facilitate the synthesis of derivatives, for example, by incorporating tags for visualization (fluorescence) or affinity purification. Such probes would be instrumental in dissecting the roles of its target protein in fundamental biological processes and validating it for therapeutic intervention. The journey to establishing this compound as a chemical probe, however, begins with foundational studies to determine its basic biological activity and molecular targets, which are currently absent from the scientific literature.

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹H and ¹³C NMR verify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and acetamide backbone (δ ~2.3 ppm for CH₂, δ ~10.5 ppm for N–H).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: 214.07 g/mol).
  • HPLC: Purity assessment (>95% by reverse-phase C18 column).
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

How does the structural configuration of this compound influence its HDAC inhibitory activity?

Advanced Research Question

  • Hydroxamic Acid Motif: The N-hydroxy group chelates zinc ions in HDAC active sites, critical for enzymatic inhibition.
  • Fluorophenyl Group: Enhances lipophilicity and π-π stacking with hydrophobic pockets in HDAC isoforms (e.g., HDAC6 selectivity). Computational docking (AutoDock 1.4.6) predicts binding affinity (ΔG ~-9.2 kcal/mol) comparable to SAHA (vorinostat) .
  • SAR Insights: Substitution at the 3-fluorophenyl position modulates potency; electron-withdrawing groups (e.g., –F) improve metabolic stability .

What in vitro models are used to evaluate the anticancer potential of this compound?

Advanced Research Question

  • Cell Lines: HeLa (cervical carcinoma) and MCF-7 (breast cancer) for cytotoxicity assays (IC₅₀ determination via MTT/WST-1).
  • Mechanistic Studies: Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • HDAC Activity: Fluorometric assays using HDAC enzyme mixtures (e.g., HDAC1/6 inhibition at ~0.5–1.0 µM) .

How can computational methods like molecular docking guide the mechanistic understanding of this compound?

Advanced Research Question

  • Docking Workflow: AutoDock/Vina predicts binding poses in HDAC catalytic sites. Key interactions:
    • Hydroxamic acid-Zn²⁺ coordination.
    • Fluorophenyl ring with Phe-150 and Phe-205 residues (HDAC6).
  • MD Simulations: Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
  • Limitations: Discrepancies between docking scores and experimental IC₅₀ may arise due to solvation effects or protein flexibility .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. Data Contradiction Analysis

  • Case Study: If docking predicts high affinity but in vitro assays show low potency:
    • Re-evaluate Solubility: Poor aqueous solubility (logP ~2.5) may limit cellular uptake.
    • Metabolic Stability: Check CYP450 metabolism (e.g., microsomal assays).
    • Off-Target Effects: Use kinome-wide profiling to identify unintended kinase inhibition .

What protocols improve reaction yield during large-scale synthesis?

Q. Methodological Focus

  • Continuous Flow Reactors: Enhance mixing and heat transfer for acylation steps.
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene/ethanol).
  • Yield Optimization: >80% yield achieved via stoichiometric control (1:1.2 molar ratio of aniline to chloroacetyl chloride) .

What are the metabolic pathways and toxicity profiles of this compound?

Q. Pharmacological Research

  • Phase I Metabolism: Hydroxylation at the phenyl ring (CYP2C9/2C19) followed by glucuronidation.
  • Toxicity: Ames test (negative for mutagenicity) and hepatocyte viability assays (CC₅₀ >50 µM).
  • Pharmacokinetics: Moderate plasma half-life (t₁/₂ ~4–6 h in murine models) .

How does crystallographic data inform the compound’s bioactivity?

Q. Structural Analysis

  • X-ray Data: Dihedral angles between fluorophenyl and acetamide groups (~10.8°) influence molecular rigidity and target binding.
  • Hydrogen Bonding: N–H···O interactions stabilize crystal packing, correlating with improved solubility .

How does this compound compare to other hydroxamic acid derivatives in HDAC inhibition?

Q. Comparative Analysis

Compound HDAC6 IC₅₀ (µM)Selectivity (vs. HDAC1)LogP
This compound0.712-fold2.5
SAHA (Vorinostat)0.021-fold1.9
Tubastatin A0.0151000-fold3.1
Key Insight: The fluorophenyl group balances selectivity and solubility, making it a viable lead for isoform-specific HDAC inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.